molecular formula C12H9ClN2S2 B12145672 6-(((4-Chlorophenyl)thio)methyl)imidazo[2,1-b]thiazole

6-(((4-Chlorophenyl)thio)methyl)imidazo[2,1-b]thiazole

Cat. No.: B12145672
M. Wt: 280.8 g/mol
InChI Key: XGAGHBMKLFTMNK-UHFFFAOYSA-N
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Description

6-(((4-Chlorophenyl)thio)methyl)imidazo[2,1-b]thiazole is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and other scientific fields. This compound features a unique structure that combines an imidazo[2,1-b]thiazole core with a 4-chlorophenylthio substituent, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((4-Chlorophenyl)thio)methyl)imidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the imidazo[2,1-b]thiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(((4-Chlorophenyl)thio)methyl)imidazo[2,1-b]thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as ethanol or DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives with different functional groups.

Mechanism of Action

The exact mechanism of action of 6-(((4-Chlorophenyl)thio)methyl)imidazo[2,1-b]thiazole is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, in anticancer research, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival . Further studies are needed to elucidate the precise molecular mechanisms and targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(((4-Chlorophenyl)thio)methyl)imidazo[2,1-b]thiazole stands out due to its unique combination of a 4-chlorophenylthio group and an imidazo[2,1-b]thiazole core. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H9ClN2S2

Molecular Weight

280.8 g/mol

IUPAC Name

6-[(4-chlorophenyl)sulfanylmethyl]imidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C12H9ClN2S2/c13-9-1-3-11(4-2-9)17-8-10-7-15-5-6-16-12(15)14-10/h1-7H,8H2

InChI Key

XGAGHBMKLFTMNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SCC2=CN3C=CSC3=N2)Cl

Origin of Product

United States

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